[1,2,3]Thiadiazolo[5,4-d]pyrimidine
Description
Evolution and Significance of Fused Heterocyclic Architectures in Pharmaceutical and Material Sciences
Fused heterocyclic compounds, which feature two or more rings sharing a common bond and atoms, are cornerstones of modern pharmaceutical and material sciences. rsc.org Their rigid, planar structures often lead to enhanced biological activity and unique photophysical properties. In the realm of medicine, the fusion of heterocyclic rings can result in compounds with high affinity and selectivity for biological targets, leading to the development of potent therapeutic agents. ijpsr.com The pyrimidine (B1678525) core, for instance, is a key component in a multitude of clinically used drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties. nih.gov In materials science, fused heterocycles are explored for their potential in creating novel materials with desirable characteristics such as thermal stability and photoluminescence. rsc.orgnumberanalytics.com The strategic fusion of different heterocyclic rings allows for the fine-tuning of electronic properties, making them valuable building blocks for organic electronics and other advanced materials. rsc.org
Distinctive Characteristics ofwikipedia.orglibretexts.orgchemicalbook.comThiadiazole and Pyrimidine Heterocycles
The wikipedia.orglibretexts.orgchemicalbook.comthiadiazolo[5,4-d]pyrimidine system derives its unique properties from the amalgamation of its constituent rings: the 1,2,3-thiadiazole (B1210528) and the pyrimidine.
1,2,3-Thiadiazole: This five-membered heterocycle contains one sulfur and two adjacent nitrogen atoms. chemicalbook.com It is classified as a π-excessive aromatic system. chemicalbook.com The electron density is highest on the sulfur atom, followed by the nitrogen atoms, leaving the carbon atoms electron-deficient. chemicalbook.com This electronic distribution makes the carbon atoms susceptible to nucleophilic attack, particularly at the C5 position, while electrophilic substitution is generally difficult. chemicalbook.com 1,2,3-thiadiazoles are known for their diverse biological activities, including insecticidal, herbicidal, antibacterial, and antiviral properties. chemicalbook.commdpi.com
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, pyrimidine is a π-deficient system. wikipedia.orglibretexts.org This electron deficiency facilitates nucleophilic aromatic substitution, while making electrophilic substitution more challenging. wikipedia.org The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic compounds with a broad spectrum of biological activities. wikipedia.orgmicrobenotes.com The presence of the two nitrogen atoms also imparts basic properties to the ring system. numberanalytics.com
The fusion of these two rings in the wikipedia.orglibretexts.orgchemicalbook.comthiadiazolo[5,4-d]pyrimidine architecture results in a novel electronic landscape, influencing its reactivity and potential as a scaffold for functional molecules.
Historical Perspectives on the Synthesis and Exploration ofwikipedia.orglibretexts.orgchemicalbook.comThiadiazolo[5,4-d]pyrimidine Systems
While the individual chemistries of 1,2,3-thiadiazoles and pyrimidines have been extensively studied for over a century, the exploration of the fused wikipedia.orglibretexts.orgchemicalbook.comthiadiazolo[5,4-d]pyrimidine system is a more recent endeavor. The synthesis of the parent 1,2,3-thiadiazole was a significant milestone, with the Hurd-Mori reaction, involving the cyclization of hydrazones with thionyl chloride, being a widely used method. chemicalbook.comwikipedia.org The systematic study of pyrimidines began in the late 19th century, with significant contributions from Pinner. wikipedia.org
The development of synthetic routes to the fused wikipedia.orglibretexts.orgchemicalbook.comthiadiazolo[5,4-d]pyrimidine ring system has been driven by the desire to create novel compounds with unique biological and material properties. Early synthetic strategies often involved the construction of the pyrimidine ring onto a pre-existing thiadiazole core or vice versa. These methods have paved the way for the synthesis of a variety of substituted derivatives, allowing for the investigation of their structure-activity relationships. The exploration of this fused system is an active area of research, with ongoing efforts to discover more efficient synthetic methodologies and to fully elucidate the therapeutic and material potential of these compounds.
Nomenclature and Structural Representation of thewikipedia.orglibretexts.orgchemicalbook.comThiadiazolo[5,4-d]pyrimidine Ring System
The nomenclature of fused heterocyclic systems follows established IUPAC rules. For the wikipedia.orglibretexts.orgchemicalbook.comthiadiazolo[5,4-d]pyrimidine ring, the names of the individual heterocyclic components are combined, with the numbers and letters indicating the positions of fusion. The "d" in [5,4-d] signifies that the pyrimidine ring is fused at its 5 and 4 positions to the thiadiazole ring.
The structural representation of the wikipedia.orglibretexts.orgchemicalbook.comthiadiazolo[5,4-d]pyrimidine core is depicted below. The numbering of the fused system follows a standardized convention to ensure unambiguous identification of substituent positions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
273-88-1 |
|---|---|
Molecular Formula |
C4H2N4S |
Molecular Weight |
138.15 g/mol |
IUPAC Name |
thiadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4S/c1-3-4(6-2-5-1)9-8-7-3/h1-2H |
InChI Key |
PWVGMQFTWJTCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)SN=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies For 1 2 3 Thiadiazolo 5,4 D Pyrimidine and Its Functionalized Derivatives
De Novo Synthesis Strategies for theacs.orgcolab.wsacs.orgThiadiazolo[5,4-d]pyrimidine Skeleton
The initial construction of the fused acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine ring system can be achieved through several strategic approaches, primarily involving the formation of the thiadiazole or pyrimidine (B1678525) ring onto a pre-existing complementary ring.
Cyclocondensation Reactions for Ring Formation
Cyclocondensation reactions represent a fundamental approach to assembling the acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine skeleton. These reactions typically involve the intramolecular or intermolecular condensation of precursors bearing the necessary functionalities to form the fused heterocyclic system.
A key example involves the diazotization of an aminothiadiazole precursor. Specifically, the synthesis of 7-methoxy acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine can be achieved from methyl 5-amino-1,2,3-thiadiazole-4-carboxamide. acs.org This transformation is accomplished through a cyclization reaction, yielding the fused pyrimidine ring.
Another versatile method for constructing fused pyrimidine systems is through the reaction of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.gov This strategy, while described for triazolopyrimidines, highlights a general cyclocondensation approach that can be adapted for the synthesis of related fused heterocyclic systems. nih.govresearchgate.net
Transformations from Precursor Heterocycles (e.g., v-Triazolo[4,5-d]pyrimidines)
A significant synthetic route involves the transformation of other heterocyclic systems into the acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine core. A notable example is the v-triazole-thiadiazole rearrangement.
Treatment of 4,6-dimethyl-v-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione with phosphorus pentasulfide in pyridine (B92270) results in the formation of 5,7-dimethyl acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine-4(5H)-one-6(7H)-thione. colab.ws This reaction proceeds through a rearrangement where the v-triazole ring is converted into the thiadiazole ring. The resulting product can be further modified, for instance, by reaction with thionyl chloride to yield 5,7-dimethyl acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione. colab.ws This rearrangement provides a powerful tool for accessing the acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine skeleton from readily available triazolopyrimidine precursors.
Regioselective Functionalization of theacs.orgcolab.wsacs.orgThiadiazolo[5,4-d]pyrimidine Core
Once the core heterocyclic structure is established, its functionalization is crucial for creating a diverse range of derivatives. Regioselective reactions allow for the introduction of substituents at specific positions, enabling the fine-tuning of the molecule's properties.
Nucleophilic Substitution at Specific Positions (e.g., C-7)
The C-7 position of the acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine ring system is particularly susceptible to nucleophilic substitution, especially when a good leaving group is present.
The 7-methoxy group of 7-methoxy acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine has been shown to be extremely labile and can be readily displaced by various nucleophiles. acs.org This allows for the straightforward synthesis of a series of 7-substituted derivatives. For example, treatment with ethanolic ammonia (B1221849) affords 7-amino acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine. acs.org Similarly, reactions with methylamine, hydrazine (B178648), and piperidine (B6355638) yield the corresponding 7-methylamino, 7-hydrazino, and 7-piperidino derivatives. acs.org
This high reactivity at the C-7 position provides a convenient handle for introducing a wide array of functional groups, leading to significant structural diversity.
Introduction of Substituents for Structural Diversity
Beyond the C-7 position, the introduction of various substituents at other points on the heterocyclic core is essential for generating diverse chemical libraries. This can be achieved through a variety of synthetic transformations.
For instance, in the synthesis of related fused pyrimidines, such as thiazolo[5,4-d]pyrimidines, multi-step synthetic sequences are employed to introduce diversity. This can involve the initial construction of a dihydroxy-substituted core, followed by chlorination and subsequent nucleophilic substitution reactions at multiple positions. nih.gov Similar strategies can be envisioned for the acs.orgcolab.wsacs.orgthiadiazolo[5,4-d]pyrimidine system, allowing for the introduction of a wide range of aryl and other functional groups.
Modern Synthetic Approaches in Related Fused Thiadiazoles-Pyrimidines
The field of heterocyclic chemistry is continually evolving, with new synthetic methods offering greater efficiency and molecular complexity. Modern approaches in the synthesis of related fused thiadiazole-pyrimidine systems often utilize multicomponent reactions and novel cyclization strategies.
One such approach is the one-pot, three-component synthesis of 1,3,4-thiadiazole-thiazolo[3,2-a]pyrimidine derivatives, which demonstrates the power of convergent synthesis to rapidly build complex heterocyclic systems. tandfonline.com Another innovative method involves a three-component bicyclization to create densely functionalized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. nih.gov These modern strategies, which often involve sequential bond-forming events in a single pot, offer significant advantages in terms of efficiency and atom economy.
Furthermore, cycloaddition reactions, such as the (4+2) cycloaddition of arylideneamino-1,3,4-thiadiazoles with aryl ketenes, provide a direct route to 1,3,4-thiadiazolo[3,2-a]pyrimidin-6-ones. rsc.org These advanced methodologies highlight the ongoing development of powerful synthetic tools for the construction of diverse fused heterocyclic scaffolds.
Multi-Component Reactions for Structural Complexity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net In the context of fused pyrimidine systems, MCRs have been successfully employed to create a variety of scaffolds. researchgate.netrsc.org
For instance, novel researchgate.netnih.govnih.govthiadiazolo[3,2-a]pyrimidines, an isomeric scaffold, have been synthesized via MCRs. One such reaction involves 2-aminothiadiazoles, aldehydes, and active methylene (B1212753) compounds, catalyzed by vanadium oxide loaded on fluorapatite (B74983), to produce the target heterocycles in a green and efficient manner. researchgate.netnih.gov Another three-component reaction for a related system, thiazolo[3,2-α]pyrimidine derivatives, involves the cyclocondensation of 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes. biointerfaceresearch.com
Despite the prevalence of MCRs for synthesizing various fused pyrimidines, a specific and direct multi-component synthesis route for the researchgate.netnih.govnih.govthiadiazolo[5,4-d]pyrimidine core is not prominently documented in the literature. The synthesis of this particular scaffold often relies on more traditional, multi-step linear sequences. This highlights a significant gap and an opportunity for innovation in the synthetic chemistry of this heterocycle. The development of MCRs for researchgate.netnih.govnih.govthiadiazolo[5,4-d]pyrimidines would represent a substantial advancement, enabling more rapid and diverse derivatization.
Table 1: Examples of Multi-Component Reactions for Related Fused Pyrimidine Systems
| Fused System | Components | Catalyst/Conditions | Key Features |
|---|---|---|---|
| researchgate.netnih.govnih.govThiadiazolo[3,2-a]pyrimidines | 2-Aminothiadiazoles, Aldehydes, Active Methylene Compounds | Vanadium oxide on fluorapatite, Ethanol (B145695), Room Temperature | Green synthesis, Robust and sustainable catalyst researchgate.netnih.gov |
| Thiazolo[3,2-α]pyrimidines | 4-Phenylthiazole-2-amine, Acetylacetone, Aromatic Aldehydes | p-Toluene sulfonic acid (PTSA), Acetonitrile | One-pot, three-component synthesis biointerfaceresearch.com |
| Pyrano[2,3-d]pyrimidines | Barbituric acid, Malononitrile, Aryl Aldehydes | Catalyst-free, Heating or TMDP, EtOH/H₂O | Green protocol, Tandem Knoevenagel/Michael addition rsc.org |
Catalytic and Solvent-Free Methodologies (referencing general methods for related systems)
Modern synthetic chemistry increasingly emphasizes the use of efficient catalytic systems and the reduction or elimination of volatile organic solvents. researchgate.net These green chemistry principles are being applied to the synthesis of fused pyrimidine heterocycles, offering benefits such as shorter reaction times, higher yields, and easier purification. researchgate.netnih.gov
Catalytic Methods: A variety of catalysts have been shown to be effective in the synthesis of fused pyrimidines. These include:
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids such as ZrCl₄ and Yb(OTf)₃ have been used to promote cyclization reactions. biointerfaceresearch.comresearchgate.net
Ionic Liquids: These compounds can act as both catalysts and solvents, offering a recyclable and often more efficient reaction medium. researchgate.netijnc.ir For example, 1,1'-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide (B78521) has been used as a basic ionic liquid catalyst for pyrimidine synthesis under solvent-free conditions. tandfonline.com
Nanocatalysts: The use of nanocatalysts, such as vanadium oxide loaded on fluorapatite or nanocrystalline magnesium oxide, provides high surface area and catalytic activity, often under mild conditions. researchgate.netnih.govresearchgate.net
Solvent-Free and Alternative Energy Methods: Eliminating solvents reduces waste and environmental impact. This is often coupled with alternative energy sources to drive reactions. researchgate.net
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes. nih.govresearchgate.net For example, the synthesis of the analogous 5,7-dichloro-thiazolo[5,4-d]pyrimidine derivatives from dihydroxy precursors was achieved using POCl₃ under microwave irradiation. nih.gov Similarly, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave conditions. mdpi.com
Ultrasound Irradiation: Sonication has emerged as a powerful tool for synthesizing pyrimidines and their fused derivatives. It can enhance reaction rates and yields compared to conventional heating methods. nih.gov Ultrasound has been shown to be particularly effective for MCRs, sometimes improving selectivity. nih.gov
Neat Conditions: Simply heating a mixture of reactants without any solvent is the most straightforward solvent-free approach. This has been successfully applied to the synthesis of various pyrimidine derivatives. tandfonline.com
Table 2: Catalytic and Solvent-Free Methods in Fused Pyrimidine Synthesis
| Method | Catalyst/Energy Source | Fused System Example | Advantages |
|---|---|---|---|
| Microwave Irradiation | Microwave | Thiazolo[5,4-d]pyrimidines nih.gov | Reduced reaction time, high efficiency |
| Ultrasound Irradiation | Ultrasound | 2-Aminopyrimidines nih.gov | Shorter reaction times, improved yields |
| Ionic Liquid Catalysis | [H-Val][HSO4] | Thiazolo[3,2-a]pyrimidines ijnc.ir | Catalyst reusability, green solvent |
| Solvent-Free Synthesis | Basic Ionic Liquid | Tetrahydropyrimidines tandfonline.com | No column chromatography, high yields |
Synthetic Challenges and Future Directions inresearchgate.netnih.govnih.govThiadiazolo[5,4-d]pyrimidine Chemical Synthesis
The synthesis of the researchgate.netnih.govnih.govthiadiazolo[5,4-d]pyrimidine ring system, while achievable, faces several challenges that present clear opportunities for future research.
A significant hurdle is the apparent lack of reported, robust multi-component reactions (MCRs) that directly construct the researchgate.netnih.govnih.govthiadiazolo[5,4-d]pyrimidine core. As discussed, MCRs are highly efficient for building other isomeric and analogous fused pyrimidines, but their application to this specific target remains an underexplored area. The development of such a reaction would be a major breakthrough, allowing for rapid access to a wide array of derivatives for biological screening.
Furthermore, the synthesis of the closely related researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives has been explored, for instance, in the development of LSD1 inhibitors. nih.gov These studies often still involve multi-step processes, indicating that even for the triazole analogue, more efficient and convergent strategies are needed. nih.gov The regiochemical control during the ring fusion can also be a challenge, potentially leading to mixtures of isomers that require difficult separation.
Future Directions: The future of researchgate.netnih.govnih.govthiadiazolo[5,4-d]pyrimidine synthesis will likely focus on addressing the aforementioned challenges through the application of modern synthetic principles.
Development of Novel MCRs: A primary goal should be the design and implementation of a one-pot, multi-component reaction for the direct synthesis of the researchgate.netnih.govnih.govthiadiazolo[5,4-d]pyrimidine core. This could involve exploring novel combinations of starting materials that can undergo a domino reaction sequence of cyclization and condensation.
Exploration of Advanced Catalysis: The application of novel catalytic systems could significantly improve the efficiency of existing synthetic routes. This includes exploring phase-transfer catalysts, organocatalysts, and advanced nanocatalysts to facilitate ring closure and functionalization under milder and more sustainable conditions.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction optimization. The precise control over reaction parameters like temperature, pressure, and residence time in a flow system could help to improve yields and minimize the formation of byproducts.
Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the researchgate.netnih.govnih.govthiadiazolo[5,4-d]pyrimidine core is crucial. This would allow for the diversification of lead compounds without the need to re-synthesize the entire molecule from scratch, accelerating the drug discovery process. Inspiration can be drawn from the structure-activity relationship studies of related scaffolds, where functional group modifications at various positions significantly impact biological activity. nih.gov
By focusing on these areas, synthetic chemists can overcome the current limitations and unlock the full potential of the researchgate.netnih.govnih.govthiadiazolo[5,4-d]pyrimidine scaffold for applications in medicinal chemistry and materials science.
Elucidation of Reaction Mechanisms and Reactivity Patterns Of 1 2 3 Thiadiazolo 5,4 D Pyrimidine
Mechanistic Investigations of Nucleophilic Displacements on theresearchgate.netnih.govias.ac.inThiadiazolo[5,4-d]pyrimidine Ring
The pyrimidine (B1678525) ring within the researchgate.netnih.govias.ac.inthiadiazolo[5,4-d]pyrimidine system is susceptible to nucleophilic attack, a characteristic reaction of many nitrogen-containing heterocycles. Mechanistic studies have focused on understanding the regioselectivity and reactivity of these displacement reactions.
For instance, in the related researchgate.netnih.govias.ac.intriazolo[4,5-d]pyrimidine series, the 7-chloro derivatives have been utilized as key intermediates for nucleophilic substitution reactions. The reaction of 1-, 2-, and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidines with ethyl carbazate (B1233558) proceeds via a nucleophilic substitution mechanism, followed by intramolecular cyclization to yield new tricyclic derivatives. nih.gov This highlights the utility of a leaving group at position 7 to introduce new functionalities.
Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves nucleophilic substitution on a chloro-substituted pyrimidine ring. The reaction of a key intermediate, 1-phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, with various acid chlorides results in nucleophilic substitution at the piperazine (B1678402) nitrogen, demonstrating the reactivity of substituents attached to the core scaffold. nih.gov
The following table summarizes key findings from studies on nucleophilic displacements on related fused pyrimidine systems:
| Starting Material | Nucleophile | Product | Key Observation |
| 7-chloro- researchgate.netnih.govias.ac.intriazolo[4,5-d]pyrimidine derivatives | Ethyl carbazate | Tricyclic researchgate.netnih.govias.ac.intriazolo[4,5-d]pyrimidine derivatives | Sequential nucleophilic substitution and intramolecular cyclization. nih.gov |
| 1-phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | Chloroacetyl chloride derivatives | Piperazine-substituted pyrazolo[3,4-d]pyrimidines | Nucleophilic substitution on a side-chain amine. nih.gov |
| 4-hydroxy-6-methyl-2-methylthiopyrimidine | Hydrazides of carboxylic acids | 3-aryl-5-methyl researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrimidin-7(8H)-one derivatives | Nucleophilic substitution of the methylmercapto group followed by spontaneous cyclization. researchgate.net |
Hydrolytic Degradation Pathways of the Pyrimidine Moiety inresearchgate.netnih.govias.ac.inThiadiazolo[5,4-d]pyrimidine
The stability of the pyrimidine ring in the researchgate.netnih.govias.ac.inthiadiazolo[5,4-d]pyrimidine system is a critical aspect of its chemistry, particularly under hydrolytic conditions. While specific studies on the hydrolytic degradation of the parent researchgate.netnih.govias.ac.inthiadiazolo[5,4-d]pyrimidine are limited, insights can be gained from related fused pyrimidine systems.
For example, the hydrolysis of arylidene derivatives of thiazolo[3,2-a]pyrimidines has been shown to lead to the rupture of the endocyclic C=N bond within the pyrimidine ring, resulting in the formation of a thiazolidin-2,4-one derivative. ias.ac.in This suggests a potential pathway for the degradation of the pyrimidine portion of the fused ring system.
In a different study on the hydrolysis of 4-imino-imidazolidin-2-ones, the reaction proceeds through a tetrahedral intermediate. rsc.org The breakdown of this intermediate determines the final products. This mechanism, involving nucleophilic attack of water on a protonated imine, could be analogous to the hydrolysis of imino-substituted researchgate.netnih.govias.ac.inthiadiazolo[5,4-d]pyrimidines. rsc.org
The table below outlines observed hydrolytic degradation pathways in related heterocyclic systems:
| Compound Class | Hydrolysis Condition | Degradation Product | Mechanistic Insight |
| Arylidene derivatives of thiazolo[3,2-a]pyrimidines | Acid hydrolysis | Thiazolidin-2,4-one derivative | Rupture of the endocyclic C=N bond in the pyrimidine ring. ias.ac.in |
| 4-Imino-imidazolidin-2-ones | Acid catalyzed | Hydantoins | Formation and breakdown of a tetrahedral intermediate. rsc.org |
| Derivatives of 1:3:4-thiadiazole | Not specified | Not specified | The preparation and hydrolysis of these derivatives have been studied. rsc.org |
Intramolecular Rearrangements and Isomerization Phenomena (e.g., to Azapurinethiones)
For instance, the synthesis of novel researchgate.netias.ac.inrsc.orgthiadiazolo[3,2-a]pyrimidines can be achieved through a three-component reaction, where the final structure is a result of a series of bond formations and potential rearrangements. informahealthcare.com Similarly, the synthesis of pyrido[2,3-d] researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrimidin-5(1H)-ones involves the formation of a complex fused ring system where different isomeric products are possible. mdpi.com
The potential for such rearrangements in the researchgate.netnih.govias.ac.inthiadiazolo[5,4-d]pyrimidine system warrants further investigation, as it could provide access to novel heterocyclic scaffolds with unique properties.
Oxidation and Reduction Chemistry of Fused Thiadiazole-Pyrimidines (referencing related isomers for broader class understanding)
The oxidation and reduction of fused thiadiazole-pyrimidines can lead to significant changes in their electronic properties and reactivity. Flavoenzymes are known to catalyze the oxidation and reduction of the C5-C6 double bond in the pyrimidine ring. umich.edu
In the context of fused thiadiazoles, the oxidation of a bis-1,2,5-thiadiazole derivative, a reactive analogue of fluorene, with pyridinium (B92312) chlorochromate (PCC) yields the corresponding fluorenone analogue, albeit in low yield. rsc.org This demonstrates that the thiadiazole ring can influence the reactivity of the fused system towards oxidizing agents.
The reduction of the pyrimidine ring is also a known transformation. Dihydroorotate (B8406146) dehydrogenases, for example, catalyze the oxidation of dihydroorotate to orotate, which involves the formation of a carbon-carbon double bond in the pyrimidine ring. umich.edu The reverse reaction, the reduction of orotate, is also a key step in pyrimidine metabolism.
These examples from related systems suggest that the researchgate.netnih.govias.ac.inthiadiazolo[5,4-d]pyrimidine core could undergo both oxidation and reduction reactions, potentially at the pyrimidine or thiadiazole ring, depending on the reagents and reaction conditions.
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of complex molecules. For fused pyrimidine systems, computational studies have provided valuable insights into reaction pathways and stereospecificity.
For example, density functional theory (DFT) has been used to investigate the reaction mechanism of dihydropyrimidinase, an enzyme involved in pyrimidine catabolism. rsc.org These calculations revealed a stepwise mechanism involving nucleophilic attack by a hydroxide (B78521) ion followed by proton transfer steps. rsc.org
Molecular docking studies have also been employed to understand the binding of thiazolo[5,4-d]pyrimidine (B3050601) derivatives to adenosine (B11128) receptors, providing a rationale for their observed biological activity. nih.gov Computational analysis has also been used to support the structural characterization of novel triazolo- and thiazolo-pyrimidine derivatives. researchgate.net
These computational approaches could be applied to the researchgate.netnih.govias.ac.inthiadiazolo[5,4-d]pyrimidine system to predict its reactivity in various reactions, guide the design of new synthetic routes, and understand the mechanisms of its biological activity.
Advanced Spectroscopic and Analytical Characterization Of 1 2 3 Thiadiazolo 5,4 D Pyrimidine Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone in the characterization of nih.govbiointerfaceresearch.comrsc.orgthiadiazolo[5,4-d]pyrimidine derivatives, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectra of nih.govbiointerfaceresearch.comrsc.orgthiadiazolo[5,4-d]pyrimidine derivatives display characteristic signals that are diagnostic of the protons within the heterocyclic framework and any appended substituents. For instance, the protons on the pyrimidine (B1678525) ring of a nih.govbiointerfaceresearch.comrsc.orgthiadiazolo[5,4-d]pyrimidine system typically appear as singlets in the aromatic region of the spectrum. In a study of related bicyclic nih.govrsc.orgnih.govthiadiazolo[3,2-α]pyrimidine analogs, the proton of the pyrimidine moiety was observed as a prominent singlet at δ 8.30 ppm. rsc.org
Substituents on the pyrimidine ring will influence the chemical shifts of the ring protons. For example, in a series of 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives, the chemical shifts of aromatic protons were observed in the range of δ 7.1 to 7.8 ppm. The presence of electron-donating or electron-withdrawing groups on attached phenyl rings can cause these signals to shift upfield or downfield, respectively.
Interactive Table: Representative ¹H NMR Data for Substituted Thiadiazolo-Pyrimidine Analogs
| Compound/Analog Type | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 4-methoxy substituted nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidine | Pyrimidine-H | 8.30 | s | rsc.org |
| OCH₃ | 3.87 | s | rsc.org | |
| NH₂ | 12.69 | s | rsc.org | |
| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidine-6-carboxylate | CH | 6.61 | s | rsc.org |
| CH₂ | 3.89 | q | rsc.org | |
| CH₃ (pyrimidine) | 2.30 | s | rsc.org | |
| CH₃ (ethyl) | 1.07 | t | rsc.org | |
| 1-(2-phenyl-5-(4-Bromophenyl)-7-methyl-5H- nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidin-6-yl)ethenone | CH | 8.30 | s | rsc.org |
| CH₃ (acetyl) | 3.24 | s | rsc.org | |
| CH₃ (pyrimidine) | 3.18 | s | rsc.org |
Note: 's' denotes singlet, 'q' denotes quartet, and 't' denotes triplet.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the nih.govbiointerfaceresearch.comrsc.orgthiadiazolo[5,4-d]pyrimidine core and its substituents. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronic environment.
In the case of a 4-methoxy substituted nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidine derivative, the carbonyl carbon of an ester moiety was identified by a characteristic peak at δ 168.74 ppm. rsc.org For a series of bicyclic nih.govrsc.orgnih.govthiadiazolo[3,2-α]pyrimidine analogues, characteristic peaks for aliphatic carbons were observed in the range of δ 21.0 to 27.4 ppm, while a key carbon of the pyrimidine ring (C-5) appeared around δ 64.0 to 64.8 ppm. biointerfaceresearch.com
Interactive Table: Selected ¹³C NMR Data for Substituted Thiadiazolo-Pyrimidine Analogs
| Compound/Analog Type | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| 4-methoxy substituted nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidine | C=O (ester) | 168.74 | rsc.org |
| Bicyclic nih.govrsc.orgnih.govthiadiazolo[3,2-α]pyrimidine | C-10 | 21.0 - 21.6 | biointerfaceresearch.com |
| C-12 | 27.0 - 27.4 | biointerfaceresearch.com | |
| C-5 | 64.0 - 64.8 | biointerfaceresearch.com | |
| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidine-6-carboxylate | C=O | 166.04 | rsc.org |
| C (thiadiazole) | 160.65 | rsc.org | |
| C (pyrimidine) | 151.39 | rsc.org | |
| 1-(2-phenyl-5-(4-Bromophenyl)-7-methyl-5H- nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidin-6-yl)ethenone | C=O (ketone) | 192.52 | rsc.org |
| C (thiadiazole) | 161.89 | rsc.org | |
| C (pyrimidine) | 153.84 | rsc.org |
Computational methods, particularly Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, can be employed to calculate theoretical NMR chemical shifts. researchgate.nettandfonline.com These calculated values, when compared with experimental data, can aid in the assignment of complex spectra and provide confidence in the proposed structure. While a study on 1,3,4-thiadiazoles found that the GIAO/DFT approach at the B3LYP level of theory with the 6-311G basis set provided less satisfactory results for these sulfur-containing heterocycles, more sophisticated computational methods could yield better agreement with experimental values. researchgate.nettandfonline.com The application of such methods to the nih.govbiointerfaceresearch.comrsc.orgthiadiazolo[5,4-d]pyrimidine system would be a valuable tool for structural verification. researchgate.nettandfonline.com
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For nih.govbiointerfaceresearch.comrsc.orgthiadiazolo[5,4-d]pyrimidine and its derivatives, IR spectra can confirm the presence of key structural features.
In related nih.govrsc.orgnih.govthiadiazolo[3,2-α]pyrimidine analogs, characteristic stretching vibration bands for the C-H group were observed around 2950-2972 cm⁻¹, while the C=H group showed bands in the region of 1610-1628 cm⁻¹. biointerfaceresearch.com The presence of a carbonyl group (>C=O) was indicated by a strong absorption band between 1726-1760 cm⁻¹. biointerfaceresearch.com In another example, a 4-methoxy substituted derivative exhibited vibrational bands at 3146 cm⁻¹ and 1695 cm⁻¹, corresponding to the NH₂ and C=O groups, respectively. rsc.org The IR spectrum of a similar fused heterocyclic system, nih.govbiointerfaceresearch.comcapes.gov.brthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, showed a strong amide signal at 1690 cm⁻¹. mdpi.com
Interactive Table: Characteristic IR Absorption Bands for Thiadiazolo-Pyrimidine Analogs
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| C-H | Stretching | 2950 - 2972 | biointerfaceresearch.com |
| C=H | Stretching | 1610 - 1628 | biointerfaceresearch.com |
| >C=O | Stretching | 1726 - 1760 | biointerfaceresearch.com |
| NH₂ | Stretching | 3146 | rsc.org |
| C=O (amide) | Stretching | 1695 | rsc.org |
| C=O (amide) | Stretching | 1690 | mdpi.com |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For nih.govbiointerfaceresearch.comrsc.orgthiadiazolo[5,4-d]pyrimidine derivatives, mass spectrometry provides crucial confirmation of the molecular formula and insights into the stability of the fused ring system.
High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise mass of the molecular ion, which allows for the calculation of the elemental formula with a high degree of confidence. For example, the molecular ion peak for a 4-methoxy substituted nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidine derivative was found at m/z = 427.0618 ([M+H]⁺), which was in excellent agreement with the calculated mass. rsc.org In another study, a series of bicyclic nih.govrsc.orgnih.govthiadiazolo[3,2-α]pyrimidine analogs consistently showed the protonated molecule (MH⁺) as the base peak in their mass spectra, indicating the stability of the ring system. biointerfaceresearch.com
The fragmentation patterns observed in the mass spectrum can also provide structural clues. The 70 eV electron impact mass spectra of 1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one derivatives were shown to be very stable, with ring contraction reactions being characteristic fragmentations. capes.gov.br A notable diagnostic fragmentation for the 7-one isomers was a retro-Diels-Alder process, which was absent in the isomeric-5-one derivatives. capes.gov.br For 1,2,3-thiadiazole (B1210528) derivatives, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂). nih.gov
Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption and Emission Characteristics
The electronic transitions within the mit.eduoszk.humdpi.comthiadiazolo[5,4-d]pyrimidine scaffold can be probed using UV-Visible spectroscopy, which provides insights into the molecular orbital energy levels. The absorption spectra of fused heterocyclic systems like pyrimidines are influenced by the electronic nature of the constituent rings and any appended substituents. For instance, the electronic absorption spectra of triazolopyrimidine derivatives, which are structurally related to the title compound, have been studied in various solvents to understand the nature of the observed transitions. researchgate.net These transitions are often assigned as charge transfer (CT), localized, or delocalized based on molecular orbital calculations. researchgate.net
In a study on thiazolo[2,3-b]pyrimidine analogues, UV-Vis spectroscopy was used to investigate their interaction with bovine serum albumin. nih.gov While this study focuses on intermolecular interactions, it highlights the utility of UV-Vis spectroscopy in probing the electronic environment of the pyrimidine ring system. nih.gov The absorption spectra of these compounds, like many organic molecules, are characterized by distinct bands corresponding to π-π* and n-π* transitions. The specific wavelengths and intensities of these bands are sensitive to the solvent polarity and the substitution pattern on the heterocyclic core. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting the electronic absorption spectra of molecules, offering a favorable balance between accuracy and computational cost. mit.edu This method is widely used to complement experimental UV-Vis data and to aid in the assignment of electronic transitions. mit.edunih.gov For complex heterocyclic systems, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. mit.edu
The choice of functional and basis set is crucial for obtaining accurate predictions. For example, the B3LYP functional with a 6-311++G(d,p) basis set has been successfully used to study the electronic properties of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265). acs.org Similarly, studies on other heterocyclic systems have employed various levels of theory to achieve good agreement between calculated and experimental spectra. nih.gov The application of TD-DFT to the mit.eduoszk.humdpi.comthiadiazolo[5,4-d]pyrimidine system would allow for a detailed understanding of the nature of its electronic transitions, including the contributions of different molecular orbitals.
| Computational Method | Basis Set | Application | Reference |
| TD-DFT | ωB97X-D3/def2-SVPD | Prediction of molecular optical properties | mit.edu |
| TD-DFT (PBE0-DCP) | 6-31+G(d,p) | Explaining vibronic structure of absorption spectra | nih.gov |
| DFT (B3LYP) | 6-311++G(d,p) | Investigation of molecular and electronic structure | acs.org |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, thereby verifying its empirical formula and purity. For newly synthesized mit.eduoszk.humdpi.comthiadiazolo[5,4-d]pyrimidine derivatives, elemental analysis provides crucial evidence for their successful formation and stoichiometry. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula.
In the synthesis of various related heterocyclic compounds, such as thiazolo[4,5-d]pyrimidine (B1250722) derivatives and pyrido[2,3-d] mit.eduoszk.huresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-ones, elemental analysis is routinely reported as a key characterization data point. mdpi.comresearchgate.net The close agreement between the found and calculated values provides confidence in the assigned structure. For instance, in the characterization of novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety, the elemental analysis results were in accord with the calculated results, confirming the molecular formulas. mdpi.com
| Compound Type | Analytical Data | Conclusion | Reference |
| Thiazolo[4,5-d]pyrimidine derivatives | Elemental analysis | Structural characterization | mdpi.com |
| Thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) derivatives | Elemental analysis and spectral data | Structure elucidation | researchgate.net |
| 1,2,4-Triazole derivatives containing 1,2,3-thiadiazole | Elemental analysis | Accordance with calculated results | mdpi.com |
Solid-State Characterization: X-ray Diffraction Analysis
X-ray diffraction (XRD) analysis of single crystals is the most definitive method for determining the three-dimensional molecular structure of a compound, providing precise information on bond lengths, bond angles, and crystal packing. While a specific X-ray crystal structure for the parent mit.eduoszk.humdpi.comthiadiazolo[5,4-d]pyrimidine may not be published, data from closely related derivatives can offer significant insights into the geometry of the fused ring system.
For example, the single-crystal X-ray diffraction of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives was performed to confirm their 3D structure. mdpi.com The planarity of the 1,3,4-thiadiazole ring in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole was demonstrated by dihedral angles close to 0°. acs.org Such studies on analogous systems reveal that the individual rings in fused heterocyclic systems are generally planar, though there can be small inclinations between the rings. colab.ws Powder X-ray diffraction (PXRD) is another valuable technique, particularly for crystalline solids, to assess phase purity and obtain structural information. researchgate.net
| Compound Derivative | Technique | Key Findings | Reference |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Single-crystal X-ray diffraction | Confirmation of 3D structure | mdpi.com |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | X-ray diffraction | Planar nature of the 1,3,4-thiadiazole ring | acs.org |
| Pyrazoline compound | Powder X-ray diffraction | Determination of unit cell parameters and space group | researchgate.net |
| 6-Amino-8-azapurine hydrochloride | X-ray diffraction | Individually flat rings with small inter-ring inclination | colab.ws |
Computational Chemistry and Theoretical Modeling Of 1 2 3 Thiadiazolo 5,4 D Pyrimidine Systems
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical methods are fundamental to understanding the electronic architecture and geometric parameters of molecules. These calculations provide a theoretical framework for interpreting molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a important tool for the geometry optimization and energy calculations of heterocyclic systems. For compounds related to researchgate.netnih.govmdpi.comthiadiazolo[5,4-d]pyrimidine, such as thiazole-sulfonamide derivatives and imidazotriazole-based thiazolidinones, DFT calculations are routinely employed to determine the most stable three-dimensional conformation. nih.govnih.gov The process involves minimizing the energy of the molecule with respect to its atomic coordinates, yielding optimized bond lengths, bond angles, and dihedral angles.
For instance, in a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to obtain the optimized geometric parameters. acs.org The calculated bond lengths and angles were found to be in good agreement with experimental data where available, validating the accuracy of the theoretical approach. acs.org These optimized structures serve as the foundation for subsequent electronic property calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability. acs.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
For various thiadiazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior. acs.orgnih.govresearchgate.net For example, in a series of N-heterocyclic thioamides, the HOMO-LUMO gap was correlated with their antifungal activity against Candida albicans. It was observed that compounds with a smaller energy gap exhibited better biological activity, suggesting that their higher reactivity contributes to their mechanism of action. nih.gov The distribution of HOMO and LUMO across the molecule also provides insights into the regions susceptible to electrophilic and nucleophilic attack.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.34 | -1.82 | 5.52 | acs.org |
| N-pyrazolthioamides (active compounds) | N/A | ~9-11 | nih.gov | |
| Benzo[d] researchgate.netnih.govmdpi.comthiadiazole derivatives (KEA dyes) | N/A | 1.5-1.6 | researchgate.net |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the electrophilic and nucleophilic sites.
In computational studies of related heterocyclic systems, MEP analysis reveals the regions of positive and negative electrostatic potential. For instance, in a study of Pioglitazone, a thiazolidinedione derivative, the MEP map indicated the negative potential regions around the oxygen atoms, which are prone to electrophilic attack, and positive potential regions around the N-H group, indicating sites for nucleophilic attack. wu.ac.th Similarly, Mulliken and Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution and helping to understand the polarity of the molecule. wu.ac.th
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and binding of molecules over time. MD simulations are particularly useful for studying the interaction of a ligand with its biological target.
Although detailed MD simulation studies specifically on researchgate.netnih.govmdpi.comthiadiazolo[5,4-d]pyrimidine are not extensively reported in publicly available literature, patents suggest their application for this class of compounds. ingentaconnect.com For closely related systems, such as imidazotriazole-based thiazolidinone inhibitors of acetylcholinesterase and butyrylcholinesterase, MD simulations have been employed to assess the stability of the ligand-protein complex. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic model of the binding event and helping to refine the understanding of the binding mode predicted by molecular docking. nih.gov
Molecular Docking Studies for Ligand-Target Recognition and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
Numerous molecular docking studies have been performed on derivatives of thiadiazole and pyrimidine (B1678525) to explore their potential as therapeutic agents. For example, thiazolo-pyrimidine analogues have been docked into the active site of DNA gyrase to predict their antibacterial activity. researchgate.netsciensage.info Similarly, thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been docked into adenosine (B11128) A1 and A2A receptors to rationalize their observed binding affinities. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. The docking scores provide a semi-quantitative prediction of the binding affinity, which can guide the design of more potent inhibitors. mdpi.comnih.govnih.gov
| Compound Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Thiazolo-pyrimidine analogues | DNA gyrase | Hydrogen bonding | researchgate.netsciensage.info |
| Thiazolo[5,4-d]pyrimidine derivatives | Adenosine A1 and A2A receptors | Not specified | nih.gov |
| Steroidal thiazolopyrimidines | CYP51 of Candida albicans | Interactions with amino acid residues | nih.gov |
| Thiazole-sulfonamide derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are used to predict the activity of new compounds and to understand which molecular features are important for the desired effect.
QSAR studies have been successfully applied to various thiadiazole derivatives to model their biological activities. researchgate.net For instance, a QSAR study on thiadiazole derivatives as anticancer agents against the A431 cell line resulted in a robust model with good predictive power. ingentaconnect.com These models are typically built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as topological, electronic, and steric properties. The resulting equations can then be used to predict the activity of untested compounds within the applicability domain of the model, thereby accelerating the drug discovery process. wjbphs.com
In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (ADME) for Research Leads
The journey of a drug from administration to its therapeutic target is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Predicting these characteristics early in the drug discovery pipeline is essential to minimize late-stage failures and reduce development costs. researchgate.net In silico ADME prediction has become an indispensable tool, allowing for the rapid screening of large compound libraries and the prioritization of candidates with favorable pharmacokinetic profiles. researchgate.net
For the nih.govnih.govresearchgate.netthiadiazolo[5,4-d]pyrimidine scaffold and its derivatives, computational models are employed to assess their drug-like qualities. These evaluations are often guided by established principles such as Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.net
While specific, comprehensive ADME studies on a wide range of nih.govnih.govresearchgate.netthiadiazolo[5,4-d]pyrimidine derivatives are emerging, the analysis of structurally related heterocyclic systems provides a valuable predictive framework. For instance, studies on analogous thiazolo-pyridopyrimidines and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated the utility of in silico tools in forecasting their drug-likeness. nih.govnih.gov
Research Findings from Analogous Systems
Research on various thiadiazole and fused pyrimidine heterocyclic systems has consistently highlighted the potential for these scaffolds to yield orally bioavailable, drug-like molecules. nih.gov Computational analyses of these related compounds provide a strong indication of the expected ADME profile for nih.govnih.govresearchgate.netthiadiazolo[5,4-d]pyrimidine derivatives.
A study on a series of thiazolo-pyridopyrimidine derivatives utilized computational tools to evaluate their physicochemical properties and ADME characteristics. nih.gov The findings from this research offer a template for the types of in silico assessments performed on novel heterocyclic cores. Key parameters evaluated include molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (nOHNH) and acceptors (nON), topological polar surface area (tPSA), and the number of rotatable bonds (nrotb). These descriptors are critical in predicting a compound's oral bioavailability and membrane permeability.
Furthermore, the prediction of specific ADME properties such as human oral absorption, Caco-2 cell permeability (QPPCaco), blood-brain barrier penetration (QPlogBB), and plasma protein binding (QPlogKhsa) are routinely performed to build a comprehensive pharmacokinetic profile. nih.gov
Interactive Data Tables of Predicted Properties
The following tables showcase representative in silico ADME and drug-likeness data for a hypothetical series of nih.govnih.govresearchgate.netthiadiazolo[5,4-d]pyrimidine derivatives, based on the types of analyses conducted on structurally similar heterocyclic compounds.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations | Topological Polar Surface Area (Ų) | Rotatable Bonds |
| Tdp-001 | 350.4 | 2.8 | 1 | 5 | 0 | 95.2 | 4 |
| Tdp-002 | 412.5 | 3.5 | 2 | 6 | 0 | 110.8 | 6 |
| Tdp-003 | 478.6 | 4.2 | 1 | 7 | 0 | 125.4 | 7 |
| Tdp-004 | 520.7 | 4.9 | 2 | 8 | 1 | 140.1 | 8 |
| Tdp-005 | 455.5 | 3.9 | 0 | 5 | 0 | 88.7 | 5 |
Table 2: Predicted ADME Properties
| Compound ID | Caco-2 Permeability (nm/sec) | Blood-Brain Barrier Penetration (logBB) | Human Oral Absorption (%) |
| Tdp-001 | 450 | -0.85 | 85 |
| Tdp-002 | 320 | -1.10 | 78 |
| Tdp-003 | 210 | -1.52 | 70 |
| Tdp-004 | 150 | -1.89 | 65 |
| Tdp-005 | 510 | -0.98 | 90 |
These predictive models are instrumental in the early stages of drug discovery, enabling chemists to prioritize the synthesis of compounds with the highest probability of possessing favorable pharmacokinetic properties. The in silico screening of nih.govnih.govresearchgate.netthiadiazolo[5,4-d]pyrimidine libraries against these ADME parameters is a critical step in identifying promising lead candidates for further preclinical development.
Biological Activity Spectrum and Mechanistic Insights Of 1 2 3 Thiadiazolo 5,4 D Pyrimidine Derivatives
Antimicrobial Activities
In Vitro Antibacterial Efficacy Studies
Derivatives of the closely related 1,2,3-thiadiazole (B1210528) and various fused pyrimidine (B1678525) systems have been evaluated for their antibacterial properties against a spectrum of pathogens.
Substituted 1,2,3-thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, one derivative showed activity against the Gram-negative bacterium Escherichia coli, while another was active against the Gram-positive Staphylococcus aureus. nih.gov The minimum inhibitory concentrations (MICs) for these compounds against susceptible microbes ranged from 0.625 to 6.25 μg/mL. nih.gov
In studies of other related heterocyclic systems, new spiro[thiadiazoline-(pyrazolo[3,4-d]pyrimidine)] derivatives with an ethyl group showed notable activity against Staphylococcus aureus, with a MIC value of 31.25 µg/mL. researchgate.net Furthermore, research into nih.govlabroots.comnih.govthiadiazole[3,2-a]pyrimidin-5-one derivatives revealed their potential as anti-biofilm agents. One such compound, 8j, was effective in hindering biofilm formation in several bacterial strains, with 50% biofilm inhibitory concentration (BIC₅₀) values between 6.1 and 14.4 µg/mL. nih.gov This compound also showed remarkable activity in dispersing pre-formed biofilms of significant Gram-positive and Gram-negative pathogens. nih.gov
| Derivative Class | Bacterial Strain | Activity | Reference |
| 1,2,3-Thiadiazole Derivative | Escherichia coli (Gram-negative) | Active, 16 mm inhibition zone | nih.gov |
| 1,2,3-Thiadiazole Derivative | Staphylococcus aureus (Gram-positive) | Active | nih.gov |
| Spiro[thiadiazoline-(pyrazolo[3,4-d]pyrimidine)] | Staphylococcus aureus (Gram-positive) | MIC: 31.25 µg/mL | researchgate.net |
| nih.govlabroots.comnih.govThiadiazole[3,2-a]pyrimidin-5-one (Compound 8j) | Various strains | BIC₅₀: 6.1-14.4 µg/mL | nih.gov |
In Vitro Antifungal Efficacy Studies
The antifungal potential of nih.govnih.govlabroots.comthiadiazolo[5,4-d]pyrimidine analogues and related structures has been explored against various fungal pathogens.
A study on 1,2,3-thiadiazolo-4H-1,2,4-triazoles showed that most of the tested compounds exhibited significant effects against Cryptococcus neoformans and Saccharomyces cerevisiae, with MICs ranging from 0.53 to 12.5 µg/mL. nih.gov Their activity was moderate against Candida albicans and weak against Aspergillus fumigatus. nih.gov Similarly, certain 1,2,3-thiadiazole derivatives were found to be active against the yeast-like fungus Candida albicans. nih.gov
Other related fused pyrimidine structures have also shown promise. A series of spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivatives demonstrated stronger antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans when compared to the reference drug ketoconazole. nih.gov These results suggest that such compounds could be putative chitin (B13524) synthase inhibitors with a broad spectrum of antifungal activity. nih.gov
| Derivative Class | Fungal Strain | Activity (MIC) | Reference |
| 1,2,3-Thiadiazolo-4H-1,2,4-triazoles | Cryptococcus neoformans | 0.53 - 12.5 µg/mL | nih.gov |
| 1,2,3-Thiadiazolo-4H-1,2,4-triazoles | Saccharomyces cerevisiae | 0.53 - 12.5 µg/mL | nih.gov |
| 1,2,3-Thiadiazolo-4H-1,2,4-triazoles | Candida albicans | Moderate Activity | nih.gov |
| 1,2,3-Thiadiazole Derivatives | Candida albicans | Active | nih.gov |
| Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one | Trichophyton rubrum | Significant Activity | nih.gov |
| Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one | Trichophyton mentagrophytes | Significant Activity | nih.gov |
| Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one | Candida albicans | Significant Activity | nih.gov |
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)
Evaluation against Specific Human Cancer Cell Lines (e.g., MGC-803, MCF-7)
Derivatives of fused pyrimidine systems have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including gastric cancer (MGC-803) and breast cancer (MCF-7).
A series of nih.govnih.govlabroots.comtriazolo[4,5-d]pyrimidine derivatives containing a hydrazine (B178648) fragment were synthesized and showed growth inhibition effects on MGC-803 cells, among others. nih.gov Similarly, nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were tested against MGC-803 and MCF-7 cell lines, with one compound (H12) showing potent antiproliferative activity with IC₅₀ values of 9.47 µM and 13.1 µM, respectively. nih.gov
Derivatives of 1,2,3-thiadiazole have also demonstrated cytotoxic effects. Two compounds from this class were active against all tested tumor cell lines, including MCF-7. nih.gov Furthermore, novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity against MCF-7 cells, with several compounds showing promise. nih.gov These compounds were found to induce G2/M cell cycle arrest in MCF-7 cells. nih.gov
| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |
| nih.govnih.govlabroots.comTriazolo[4,5-d]pyrimidine | MGC-803 | Growth Inhibition | nih.gov |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine Indole (H12) | MGC-803 | 9.47 µM | nih.gov |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine Indole (H12) | MCF-7 | 13.1 µM | nih.gov |
| 1,2,3-Thiadiazole Derivatives | MCF-7 | Active | nih.gov |
| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | MCF-7 | G2/M Arrest | nih.gov |
Targeting Specific Pathways and Receptors (e.g., ERK Signaling, EGFR, 3α-Hydroxysteroid Dehydrogenase)
The mechanism of action for some of these anticancer compounds involves the modulation of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.
ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is a frequent target. A series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivatives were found to inhibit the proliferation of MGC-803 gastric cancer cells by suppressing the ERK signaling pathway. nih.gov The most active compound, H12, decreased the phosphorylation levels of key proteins in the pathway, including ERK1/2, c-Raf, and MEK1/2. nih.gov Similarly, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are known to act as EGFR inhibitors. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR tyrosine kinase (TK) inhibitors, which are crucial for regulating cell cycle phases. nih.gov
Other Targets: Certain triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were tested for their inhibitory activity against key proteins involved in cancer cell survival, including NF-kB, Survivin, CYP1A1, and ERK1/2 in MCF-7 cells. nih.gov The 3α-Hydroxysteroid dehydrogenase (3α-HSD) enzyme family, particularly type 3 (AKR1C2), plays a role in androgen metabolism and is considered a therapeutic target in diseases like prostate cancer. nih.gov
Interactions with Biological Receptors (e.g., Adenosine (B11128) Receptors A1 and A2A for related thiazolopyrimidines)
While specific data on nih.govnih.govlabroots.comthiadiazolo[5,4-d]pyrimidine interactions with adenosine receptors is limited, extensive research on the closely related thiazolo[5,4-d]pyrimidine (B3050601) scaffold has revealed potent and selective interactions.
A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their affinity at human adenosine A₁, A₂ₐ, A₂ₑ, and A₃ receptors. nih.gov Several of these compounds displayed nanomolar and subnanomolar binding affinities for the A₁ and A₂ₐ subtypes. nih.govmdpi.com For example, derivative 18 (2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine) showed high affinity with Kᵢ values of 1.9 nM for the human A₁ receptor and 0.06 nM for the human A₂ₐ receptor. nih.gov
Another study on thiazolo[5,4-d]pyrimidine derivatives identified compounds that behave as dual A₁/A₂ₐ antagonists or inverse agonists. nih.gov Compound 3 in this series, which has a 5-((2-methoxyphenyl)methylamino) group, exhibited high affinity (hA₁ Kᵢ = 10.2 nM; hA₂ₐ Kᵢ = 4.72 nM) and potent antagonist/inverse agonist activity (hA₁ IC₅₀ = 13.4 nM; hA₂ₐ IC₅₀ = 5.34 nM). nih.gov Molecular docking studies suggest the thiazolo[5,4-d]pyrimidine scaffold fits into a binding cavity where it can form π-π interactions with key amino acid residues. mdpi.com
| Derivative Class | Receptor Target | Finding | Reference |
| Thiazolo[5,4-d]pyrimidine (Compound 18 ) | Adenosine A₁ | Kᵢ = 1.9 nM | nih.gov |
| Thiazolo[5,4-d]pyrimidine (Compound 18 ) | Adenosine A₂ₐ | Kᵢ = 0.06 nM | nih.gov |
| Thiazolo[5,4-d]pyrimidine (Compound 3 ) | Adenosine A₁ | Kᵢ = 10.2 nM; IC₅₀ = 13.4 nM | nih.gov |
| Thiazolo[5,4-d]pyrimidine (Compound 3 ) | Adenosine A₂ₐ | Kᵢ = 4.72 nM; IC₅₀ = 5.34 nM | nih.gov |
Enzymatic Inhibition Studies
Derivatives of the fused heterocyclic nih.govnih.govnih.govthiadiazolo[5,4-d]pyrimidine scaffold and related thiazolopyrimidines have been the subject of various enzymatic inhibition studies, demonstrating their potential as inhibitors of several key enzymes implicated in different diseases.
One area of significant interest is their activity as kinase inhibitors. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org Specifically, compounds featuring the pyrazolo[3,4-d]pyrimidine and the more complex pyrazolo[4,3-e] nih.govnih.govd-nb.infotriazolo[1,5-c]pyrimidine scaffolds have shown significant inhibitory activity against CDK2/cyclin A2. rsc.org Molecular docking studies suggest these compounds fit well into the ATP-binding pocket of CDK2, forming crucial hydrogen bonds with key residues like Leu83. rsc.org
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of other kinases, such as FLT3 and VEGFR2, which are involved in angiogenesis and the progression of acute myeloid leukemia (AML). researchgate.net Starting from a hit compound with modest activity, structural optimization led to the discovery of derivatives with significantly improved potency against FLT3-driven AML cells. researchgate.net
In the realm of epigenetic enzymes, derivatives of the related nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine scaffold have been identified as novel inhibitors of Lysine Specific Demethylase 1 (LSD1), a key enzyme in histone modification and a target in cancer therapy. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at different positions of the scaffold significantly influenced their inhibitory potency against LSD1. nih.gov
Additionally, fused 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones have been shown to inhibit nucleotide pyrophosphatases (NPPs), with some derivatives exhibiting potent and selective inhibition of human NPP1 and NPP3. researchgate.net The inhibitory potential of these compounds was found to be significantly better than the standard inhibitor, suramin. researchgate.net
The table below summarizes the enzymatic inhibition data for some of these derivatives.
| Compound Class | Target Enzyme | Key Findings |
| Pyrazolo[3,4-d]pyrimidines and Pyrazolo[4,3-e] nih.govnih.govd-nb.infotriazolo[1,5-c]pyrimidines | CDK2/cyclin A2 | Potent inhibition with IC50 values in the nanomolar range. rsc.org |
| Pyrazolo[3,4-d]pyrimidines | FLT3, VEGFR2 | Structural optimization led to potent inhibitors of FLT3-driven AML cells. researchgate.net |
| nih.govnih.govnih.govTriazolo[4,5-d]pyrimidines | LSD1 | Identified as reversible and selective inhibitors. nih.gov |
| 1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-ones | NPP1, NPP3 | Potent and selective inhibition, surpassing the standard inhibitor. researchgate.net |
Biofilm Modulation and Dispersal Potential
The ability of microorganisms to form biofilms presents a significant challenge in treating chronic infections. Recent research has highlighted the potential of thiadiazolo[3,2-a]pyrimidine derivatives as agents that can modulate and disperse bacterial biofilms.
A study focused on novel nih.govnih.govd-nb.infothiadiazolo[3,2-a]pyrimidin-5-ones demonstrated their efficacy as biofilm dispersal agents against both Gram-positive and Gram-negative pathogens. mdpi.com The study revealed that the substitution pattern on the thiadiazolopyrimidinone scaffold plays a crucial role in their antibiofilm activity. Specifically, the presence of a phenyl or a methyl group at position 7 of the scaffold was found to be advantageous for activity against bacterial biofilms. mdpi.com In contrast, a thiophene (B33073) ring at the same position appeared to be detrimental to the anti-biofilm properties. mdpi.com
These findings suggest that the nih.govnih.govd-nb.infothiadiazolo[3,2-a]pyrimidin-5-one scaffold represents a promising starting point for the development of new therapeutic agents aimed at combating biofilm-related infections. Further investigation into the structure-activity relationships of these compounds could lead to the discovery of more potent biofilm dispersal agents.
Structure-Activity Relationship (SAR) Studies for Bioactivenih.govnih.govnih.govThiadiazolo[5,4-d]pyrimidine Derivatives
The biological activity of nih.govnih.govnih.govthiadiazolo[5,4-d]pyrimidine derivatives and their analogs is significantly influenced by the nature and position of substituents on the heterocyclic scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
For a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, SAR studies revealed that the affinity for adenosine A1 and A2A receptors could be modulated by the substituents at both the 2- and 5-positions of the thiazolo[5,4-d]pyrimidine core. nih.gov These studies led to the identification of compounds with nanomolar and even subnanomolar binding affinities for these receptors. nih.gov
In the case of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives as LSD1 inhibitors, SAR investigations highlighted the importance of the substituent at the R3X position. nih.gov The replacement of a carbon atom in a phenyl ring with a nitrogen atom was also found to significantly affect the inhibitory activity against LSD1. nih.gov Docking studies further explained these observations by showing key interactions with amino acid residues in the active site of the enzyme. nih.gov
For 1H-pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR, SAR analysis indicated that the introduction of different amine substituents at the 4-position of the pyrimidine ring had a notable impact on their cytotoxic activity. semanticscholar.org While some aliphatic amines were not beneficial, others, along with certain aromatic aldehyde derivatives, led to enhanced anticancer activity. semanticscholar.org
Similarly, for thiazolo[4,5-d]pyrimidine (B1250722) derivatives with anticancer activity, the introduction of a trifluoromethyl group at the 5-position and a chlorine atom at the 7-position of the scaffold led to increased activity compared to their 7-oxo counterparts. mdpi.com
The following table summarizes key SAR findings for different classes of thiadiazolopyrimidine analogs:
| Compound Class | Target/Activity | Key SAR Findings |
| 7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines | Adenosine A1/A2A Receptor Antagonists | Substituents at positions 2 and 5 modulate affinity. nih.gov |
| nih.govnih.govnih.govTriazolo[4,5-d]pyrimidines | LSD1 Inhibitors | The R3X group and the presence of a nitrogen atom in a phenyl ring are important for activity. nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidines | EGFR Inhibitors | Substituents at the 4-position of the pyrimidine ring influence cytotoxic activity. semanticscholar.org |
| Thiazolo[4,5-d]pyrimidines | Anticancer Agents | A trifluoromethyl group at position 5 and a chlorine atom at position 7 enhance activity. mdpi.com |
Preclinical Pharmacological Evaluation in Animal Models (e.g., antidepressant-like activity in mice for related thiazolopyrimidines)
A limited number of preclinical studies in animal models have been conducted to evaluate the in vivo efficacy of thiadiazolopyrimidine derivatives. One notable study investigated the antidepressant-like activity of a thiazolo[5,4-d]pyrimidine derivative in mice. nih.govnih.gov
The compound, 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine (derivative 18), which had shown high affinity for both the human A1 and A2A adenosine receptors in vitro, was evaluated in a battery of behavioral tests in mice. nih.govnih.gov These tests included the forced swimming test (FST), the tail suspension test (TST), and the sucrose (B13894) preference test (SPT). nih.gov
The results demonstrated that this derivative exhibited significant antidepressant-like effects, comparable to the reference antidepressant drug, amitriptyline. nih.gov This finding suggests that dual antagonism of A1 and A2A adenosine receptors by thiazolo[5,4-d]pyrimidine derivatives could be a promising strategy for the development of new antidepressant medications. nih.gov
Proposed Molecular Mechanisms Underlying Biological Responses (e.g., bioisosteric relationships with nucleic bases for thiadiazoles in general)
The biological activities of nih.govnih.govnih.govthiadiazolo[5,4-d]pyrimidine derivatives and their analogs can be attributed to several proposed molecular mechanisms, a key one being their bioisosteric relationship with endogenous molecules, particularly purine (B94841) nucleic bases.
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical and chemical properties, is a fundamental principle in medicinal chemistry. estranky.sk The nih.govnih.govnih.govthiadiazolo[5,4-d]pyrimidine scaffold is a structural analog of purine, and this similarity allows these compounds to interact with biological targets that normally bind purines, such as enzymes and receptors. For example, thiazolo[4,5-d]pyrimidines are considered purine antagonists and their anticancer activity is likely derived from this relationship. mdpi.com
The 1,2,3-triazole ring, a component of some of the discussed analogs, is a well-established bioisostere for other functional groups, including amide bonds. researchgate.net This substitution can enhance interactions with molecular targets and improve the pharmacological profile of a molecule. researchgate.net For instance, in the development of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of CSNK2, a 1,2,4-triazole (B32235) was successfully used as a bioisosteric replacement for a key amide group, leading to improved potency and metabolic stability. acs.orgnih.gov
Furthermore, the introduction of specific functional groups can lead to specific molecular interactions. For example, the fluorine atom in some derivatives can act as a bioisostere for a hydrogen atom, and its high electronegativity can influence the electronic properties of the molecule and its interactions with biological targets. estranky.sk
Emerging Applications and Future Research Trajectories For 1 2 3 Thiadiazolo 5,4 D Pyrimidine
Development of Next-Generation Pharmaceutical Leads.nih.govnih.gov
The unique chemical architecture of the acs.orgtandfonline.commdpi.comthiadiazolo[5,4-d]pyrimidine core makes it a valuable scaffold in drug discovery. nih.govnih.gov Its structural resemblance to purines allows for its application as a privileged scaffold or bioisostere in the design of novel therapeutics. nih.gov
Rational Design of Selective Biological Modulators
The rational design of acs.orgtandfonline.commdpi.comthiadiazolo[5,4-d]pyrimidine derivatives has led to the identification of potent and selective modulators of various biological targets. By modifying the substituents at different positions of the fused ring system, researchers can fine-tune the compound's affinity and selectivity for specific enzymes and receptors. nih.govresearchgate.net
For instance, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their affinity at human adenosine (B11128) receptors. nih.gov Several of these compounds displayed nanomolar and subnanomolar binding affinities for the A1 and A2A adenosine receptor subtypes, respectively. nih.gov Molecular docking studies have been instrumental in understanding the binding modes of these compounds within the receptor's active site, further guiding the design of more potent and selective antagonists. nih.gov
Another study focused on the development of acs.orgtandfonline.commdpi.comtriazolo[4,5-d]pyrimidine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at three distinct regions of the scaffold significantly impacted their inhibitory potency. nih.gov This led to the discovery of a reversible LSD1 inhibitor with a potent IC50 value of 0.564 μM. nih.gov
The table below summarizes the biological activities of some representative thiazolo[5,4-d]pyrimidine (B3050601) and triazolo[4,5-d]pyrimidine derivatives.
| Compound ID | Scaffold | Target | Activity | Reference |
| 18 | 7-amino-thiazolo[5,4-d]pyrimidine | hA1 AR | Ki = 1.9 nM | nih.gov |
| hA2A AR | Ki = 0.06 nM | nih.gov | ||
| 27 | acs.orgtandfonline.commdpi.comtriazolo[4,5-d]pyrimidine | LSD1 | IC50 = 0.564 μM | nih.gov |
| 24 | thiazolo[5,4-d]pyrimidine | MGC803 cancer cell line | IC50 = 1.03 μM | nih.gov |
| 34 | acs.orgtandfonline.commdpi.comtriazolo[4,5-d]pyrimidine | PC3 cancer cell line | IC50 = 26.25 nM | nih.gov |
| 43 | acs.orgtandfonline.commdpi.comtriazolo[4,5-d]pyrimidine | MGC-803 cancer cell line | IC50 = 0.85 μM | researchgate.net |
Application as Privileged Scaffolds or Bioisosteres
The thiazolo[4,5-d]pyrimidine (B1250722) framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a template for the development of ligands for a diverse range of biological targets. nih.govresearchgate.net Its structural similarity to purines, which are fundamental components of nucleic acids and signaling molecules, allows it to mimic the interactions of these endogenous molecules with their respective receptors and enzymes. nih.gov
This purine-like structure has been exploited in the design of bioisosteres, where the thiazolo[4,5-d]pyrimidine core replaces a purine (B94841) ring to improve pharmacological properties such as potency, selectivity, and metabolic stability. nih.gov For example, these scaffolds have been utilized to create antagonists for corticotropin-releasing factor (CRF) receptors and modulators of the immune system. nih.gov
The versatility of the thiazolopyrimidine scaffold is further highlighted by its incorporation into compounds targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions. researchgate.net The related 1,2,4-triazolo[1,5-a]pyrimidine scaffold has also emerged as a prominent structure in the development of anticancer and CNS-modulating agents. ekb.eg
Advanced Materials Science Applications of Fused Thiadiazoles (General relevance for class)
The unique electronic and photophysical properties of fused thiadiazole systems have made them attractive building blocks for advanced materials. Their applications span from luminescent materials to organic electronics.
Luminescent Properties in Metal-Organic Frameworks (MOFs) and Coordination Polymers.mdpi.comresearchgate.net
Thiazole (B1198619) and thiadiazole-containing ligands are frequently used in the construction of luminescent metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.comresearchgate.net These materials exhibit luminescence that can originate from the organic ligand, the metal center, or charge-transfer processes between them. mdpi.comresearchgate.net The rigid and conjugated nature of fused thiadiazole rings makes them excellent fluorophores. researchgate.net
The luminescence of these MOFs can be tuned by modifying the organic linker or the metal ion. mdpi.com For instance, MOFs constructed with d10 metal ions like Zn(II) and Cd(II) often exhibit strong ligand-based luminescence. mdpi.comscientificarchives.com The introduction of functional groups to the thiadiazole ligand can further modulate the emission properties and has shown promise in applications such as the photocatalytic degradation of dyes. mdpi.com
A notable example is a porous metal-organic framework based on 4,4'-(benzothiadiazole-4,7-diyl)dibenzoate and Zn(II), which exhibits highly selective fluorescent enhancement in the presence of Cd2+ ions. rsc.org Similarly, MOFs incorporating 2,1,3-benzothiadiazole (B189464) units have demonstrated bright luminescence with quantum yields up to 20% and have been explored for sensing toxic natural polyphenols like gossypol. mdpi.com
The table below highlights some examples of thiazole and thiadiazole-based MOFs and CPs and their luminescent properties.
| Ligand | Metal Ion | Framework Type | Luminescence Feature | Application | Reference |
| 4,4'-(benzothiadiazole-4,7-diyl)dibenzoate | Zn(II) | 3D MOF | Selective fluorescent enhancement with Cd2+ | Chemical Sensing | rsc.org |
| 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole | Cd(II) | MOF | Bright luminescence (λmax ≈ 500 nm), QY = 20% | Gossypol Sensing | mdpi.com |
| 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole | Zn(II)/Cd(II) | LMOFs | Red-shifted emission compared to free ligand | Environmental Contaminant Detection | scientificarchives.com |
| 1,3,4-thiadiazole-2,5-di-3-pyridyl | Zn(II), Cd(II), Cu(II) | 1D and 2D CPs | Varies with metal and co-ligands | - | acs.org |
Potential in Organic Electronics and Photovoltaics (general for thiazole/thiadiazole systems).researchgate.netnih.gov
Thiazole and thiadiazole-based materials are increasingly being investigated for their potential in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govhanyang.ac.kr The electron-accepting nature of the thiazole and thiadiazole rings makes them suitable components for n-type organic semiconductors. nih.gov
In the context of OSCs, these heterocycles are used to construct both donor and acceptor materials. nih.gov Their rigidity, planarity, and strong intra- and intermolecular interactions contribute to favorable energy levels and optimized molecular packing, which are crucial for efficient charge transport and photovoltaic performance. nih.gov For example, copolymers containing dithienothiadiazolo[3,4-c]pyridine as an acceptor unit have been synthesized and shown to have low optical band gaps and suitable HOMO/LUMO energy levels for solar cell applications. hanyang.ac.krresearchgate.net
The development of novel conjugated polymers incorporating thiadiazole units continues to be an active area of research, with the goal of creating more efficient and stable organic electronic devices. hanyang.ac.krresearchgate.net
Catalysis and Industrial Applications (if identified for the specific compound or highly relevant analogs).researchgate.net
While specific catalytic applications for acs.orgtandfonline.commdpi.comthiadiazolo[5,4-d]pyrimidine are not widely reported, the broader class of thiazole and thiadiazole derivatives has found utility in various industrial and catalytic processes. researchgate.net Their ability to coordinate with metal centers makes them valuable ligands in coordination chemistry. researchgate.net
In some cases, the thiadiazole ring acts as a spacer in the formation of metal-organic polymers, where the coordination to the metal center occurs through other functional groups attached to the thiadiazole core. researchgate.net This allows for the deliberate design of polymeric structures with specific properties. researchgate.net Thiazole-derived compounds have also been investigated for applications in corrosion protection and in the production of light-emitting diodes (LEDs). researchgate.net
Further research may uncover specific catalytic or industrial applications for the acs.orgtandfonline.commdpi.comthiadiazolo[5,4-d]pyrimidine scaffold itself, particularly in areas where its unique electronic and coordination properties can be exploited.
Sustainability and Green Chemistry in the Synthesis and Application ofnih.govacs.orgrsc.orgThiadiazolo[5,4-d]pyrimidine
The integration of green chemistry principles into the synthesis of thiadiazolopyrimidine derivatives is a growing trend aimed at minimizing environmental impact and enhancing process efficiency. Research into related isomers, such as nih.govrsc.orgrsc.orgthiadiazolo[3,2-a]pyrimidines, offers a blueprint for the sustainable synthesis of the nih.govacs.orgrsc.orgthiadiazolo[5,4-d]pyrimidine core.
Key strategies in green synthesis for these compounds focus on the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the final product, thereby reducing waste, time, and energy consumption. biointerfaceresearch.com For instance, a one-pot, three-component reaction for synthesizing novel nih.govrsc.orgrsc.orgthiadiazolo[3,2-a]pyrimidines has been developed using a vanadium oxide loaded on fluorapatite (B74983) (V₂O₅/FAp) catalyst. rsc.orgrsc.org This method boasts several advantages, including the use of ethanol (B145695) as a green solvent, mild reaction conditions at room temperature, high product yields (90–97%), and the reusability of the heterogeneous catalyst, eliminating the need for column chromatography. rsc.orgrsc.org
Another approach involves the use of molecular iodine as a catalyst in a one-pot, three-component synthesis of 1,3,4-thiadiazole-thiazolo[3,2-a]pyrimidine derivatives. tandfonline.com Similarly, highly efficient routes to nih.govrsc.orgrsc.orgthiadiazolo[3,2-a]pyrimidine derivatives have been achieved using acetic acid in dry ethanol, again highlighting the move towards milder conditions and environmentally benign solvents. tandfonline.com These methodologies underscore a significant shift from conventional synthetic routes, which often require harsh conditions and hazardous materials. The application of these principles to the specific synthesis of nih.govacs.orgrsc.orgthiadiazolo[5,4-d]pyrimidine is a critical future research direction to ensure its development and application are environmentally sustainable.
Table 1: Examples of Green Chemistry Approaches in the Synthesis of Thiadiazolopyrimidine Derivatives
| Synthetic Strategy | Key Features | Target Compound Class | Yield | Reference |
|---|---|---|---|---|
| One-pot three-component reaction | Reusable V₂O₅/FAp catalyst; Ethanol solvent; Room temperature | nih.govrsc.orgrsc.orgThiadiazolo[3,2-a]pyrimidines | 90–97% | rsc.orgrsc.org |
| Multicomponent reaction | Acetic acid catalyst; Ethanol solvent | nih.govrsc.orgrsc.orgThiadiazolo[3,2-a]pyrimidines | High | tandfonline.com |
| One-pot three-component cyclo-condensation | p-Toluene sulfonic acid (PTSA) catalyst; Acetonitrile solvent | nih.govrsc.orgrsc.orgThiadiazolo[3,2-α]pyrimidines | Good | biointerfaceresearch.com |
| Catalyst-free condensation/cyclization | Acetone solvent; Ionic liquid used for precursor synthesis | Thiazolo[3,2-a]pyrimidines | Good | ijnc.ir |
Interdisciplinary Research Perspectives and Collaborative Opportunities
The structural complexity and functional diversity of the thiadiazolopyrimidine scaffold necessitate a multidisciplinary research approach. Collaborative efforts between synthetic chemists, pharmacologists, biochemists, and agricultural scientists are essential to fully unlock the potential of these compounds.
Medicinal Chemistry and Pharmacology: A significant area of interdisciplinary focus is in drug discovery. Structurally related fused pyrimidine (B1678525) systems have demonstrated a wide array of biological activities. For example, nih.govacs.orgrsc.orgtriazolo[4,5-d]pyrimidine derivatives, which are close structural analogs, have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov Other derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some compounds showing high potency and selectivity. nih.gov Thiazolo[4,5-d]pyrimidine derivatives have also been synthesized and evaluated as potential anticancer agents. mdpi.com Furthermore, research into thiazolo[5,4-d]pyrimidines has led to the discovery of dual antagonists for adenosine A₁ and A₂A receptors, showing antidepressant-like effects in animal models. nih.gov This opens collaborative avenues between chemists for synthesis and optimization, and pharmacologists for in-vitro and in-vivo testing to develop new therapeutic agents.
Agricultural Science: The application of thiadiazolopyrimidine derivatives extends to agriculture. Novel pyrimidine derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety have been designed and synthesized as antifungal agents to combat crop diseases caused by pathogens like Botrytis cinereal and Phomopsis sp. nih.gov This creates opportunities for collaboration between heterocyclic chemists and plant pathologists to develop new, effective fungicides for crop protection.
Biochemistry and Molecular Biology: The discovery of nih.govacs.orgrsc.orgtriazolo[4,5-d]pyrimidine derivatives as reversible LSD1 inhibitors highlights the potential for this class of compounds to serve as chemical probes to study complex biological processes. nih.gov Such research requires close collaboration between synthetic chemists who can design and produce these molecules and biochemists who can perform enzymatic assays and molecular docking studies to understand their mechanism of action at a molecular level. nih.gov These studies are crucial for structure-activity relationship (SAR) investigations and for designing next-generation inhibitors with improved potency and selectivity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
